Cobalt fluoride (CoF2), tetrahydrate (8CI,9CI)
CAS No.:
Cat. No.: VC16188429
Molecular Formula: CoF2H8O4
Molecular Weight: 168.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CoF2H8O4 |
|---|---|
| Molecular Weight | 168.99 g/mol |
| IUPAC Name | difluorocobalt;tetrahydrate |
| Standard InChI | InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
| Standard InChI Key | MNHUTFNEBYCZAF-UHFFFAOYSA-L |
| Canonical SMILES | O.O.O.O.F[Co]F |
Introduction
Structural Characteristics and Molecular Composition
Crystalline Architecture
Cobalt(II) fluoride tetrahydrate crystallizes in a red orthogonal lattice, contrasting with the tetragonal rutile structure of anhydrous CoF₂ . The hydrated form features octahedral cobalt centers coordinated by four water molecules and two fluoride ions, forming a stable crystalline network . This arrangement is disrupted during dehydration, leading to structural reorganization into the anhydrous phase .
Molecular and Formula Details
The compound’s molecular formula, CoF₂·4H₂O, reflects a 1:2:4 stoichiometric ratio of cobalt, fluoride, and water . PubChem lists its systematic name as Cobalt(2+) fluoride--water (1/2/4), with synonyms including Cobalt(II) fluoride tetrahydrate and AKOS015911949 . Its molecular weight (168.99 g/mol) is derived from the contributions of cobalt (58.93 g/mol), fluorine (38.00 g/mol), and water (72.06 g/mol) .
Table 1: Structural Properties of CoF₂·4H₂O
| Property | Value/Description | Source |
|---|---|---|
| Crystal System | Orthogonal | |
| Coordination Geometry | Octahedral (Co²⁺) | |
| Molecular Weight | 168.99 g/mol | |
| CAS Number | 13817-37-3 |
Synthesis and Preparation Methods
Hydration of Anhydrous CoF₂
The tetrahydrate form is typically synthesized by dissolving cobalt(II) oxide (CoO) or cobalt(II) chloride (CoCl₂) in hydrofluoric acid (HF) :
This exothermic reaction proceeds under controlled conditions to prevent premature dehydration .
Dehydration Pathway
Thermal analysis reveals a two-step dehydration mechanism :
-
Step 1 (80–175°C): Loss of 3.5 water molecules yields an amorphous intermediate (CoF₂·0.5H₂O).
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Step 2 (175–300°C): Complete dehydration to α-CoF₂, stable up to 400°C .
The enthalpy change for the entire process is 24.0 kJ/mol, as determined by differential scanning calorimetry .
Table 2: Dehydration Stages of CoF₂·4H₂O
| Stage | Temperature Range (°C) | Product | Enthalpy (kJ/mol) |
|---|---|---|---|
| 1 | 80–175 | CoF₂·0.5H₂O (amorphous) | 16.2 |
| 2 | 175–300 | α-CoF₂ | 7.8 |
Physicochemical Properties
Magnetic Behavior
The anhydrous form (α-CoF₂) exhibits antiferromagnetic ordering below 37.7 K . This property is attenuated in the hydrated phase due to disrupted magnetic interactions from water coordination .
Applications in Technology and Industry
Lithium-Ion Battery Electrodes
α-CoF₂, derived from CoF₂·4H₂O dehydration, serves as a high-capacity cathode material. Its layered structure facilitates lithium-ion intercalation, enhancing energy density up to 600 mAh/g .
Catalysis and Optical Deposition
CoF₂·4H₂O acts as a precursor for cobalt-based catalysts in alloy production . High-purity forms (>99.99%) improve optical coating uniformity in thin-film applications .
| Parameter | Value/Recommendation | Source |
|---|---|---|
| LD₅₀ | Not available | |
| Decomposition Products | HF, CoO | |
| PPE | Acid-resistant gloves, goggles |
Recent Research Advancements
In Situ Dehydration Analysis
Integrated X-ray diffraction and calorimetric studies have resolved ambiguities in the dehydration mechanism . The identification of CoF₂·0.5H₂O as an intermediate enables precise phase control during anhydrous CoF₂ synthesis .
Environmental Applications
Ongoing research explores CoF₂·4H₂O’s potential in fluoride ion capture, leveraging its high affinity for aqueous fluoride species .
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